molecular formula C17H14O7 B1238577 3,5,6-Thdmof CAS No. 99499-82-8

3,5,6-Thdmof

Cat. No.: B1238577
CAS No.: 99499-82-8
M. Wt: 330.29 g/mol
InChI Key: JLFOFYBNCNKHOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5,6-Trihydroxy-7,4’-dimethoxyflavone is a flavonoid compound that belongs to the class of polyphenolic compounds known as flavones. Flavonoids are widely distributed in the plant kingdom and are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of three hydroxyl groups and two methoxy groups attached to the flavone backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trihydroxy-7,4’-dimethoxyflavone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and 3,4-dimethoxybenzaldehyde.

    Condensation Reaction: The starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base, such as sodium hydroxide, to form chalcone intermediates.

    Cyclization: The chalcone intermediates are then subjected to cyclization using an acid catalyst, such as hydrochloric acid, to form the flavone structure.

Industrial Production Methods

Industrial production of 3,5,6-Trihydroxy-7,4’-dimethoxyflavone may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trihydroxy-7,4’-dimethoxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5,6-Trihydroxy-7,4’-dimethoxyflavone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5,6-Trihydroxy-7,4’-dimethoxyflavone involves several molecular targets and pathways:

Comparison with Similar Compounds

3,5,6-Trihydroxy-7,4’-dimethoxyflavone can be compared with other similar flavonoid compounds:

List of Similar Compounds

  • Quercetin
  • Kaempferol
  • Apigenin
  • Luteolin
  • Myricetin

Properties

CAS No.

99499-82-8

Molecular Formula

C17H14O7

Molecular Weight

330.29 g/mol

IUPAC Name

3,5,6-trihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)17-16(21)15(20)12-10(24-17)7-11(23-2)13(18)14(12)19/h3-7,18-19,21H,1-2H3

InChI Key

JLFOFYBNCNKHOL-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)O)O)O

99499-82-8

Synonyms

3,5,6-THDMOF
3,5,6-trihydroxy-4',7'-dimethoxyflavone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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